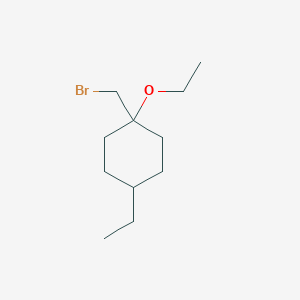

1-(Bromomethyl)-1-ethoxy-4-ethylcyclohexane

Description

1-(Bromomethyl)-1-ethoxy-4-ethylcyclohexane is a substituted cyclohexane derivative featuring three functional groups:

- Bromomethyl group (-CH2Br) at position 1.

- Ethoxy group (-OCH2CH3) at position 1.

- Ethyl group (-CH2CH3) at position 4.

This compound is structurally complex due to the presence of both electron-withdrawing (bromomethyl) and electron-donating (ethoxy) groups on the same carbon, along with a hydrophobic ethyl substituent.

Properties

Molecular Formula |

C11H21BrO |

|---|---|

Molecular Weight |

249.19 g/mol |

IUPAC Name |

1-(bromomethyl)-1-ethoxy-4-ethylcyclohexane |

InChI |

InChI=1S/C11H21BrO/c1-3-10-5-7-11(9-12,8-6-10)13-4-2/h10H,3-9H2,1-2H3 |

InChI Key |

MJDOIZCRRBFJFL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)(CBr)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-ethoxy-4-ethylcyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-ethoxy-4-ethylcyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques to isolate the desired product from by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-ethoxy-4-ethylcyclohexane undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. Reactions are typically carried out in polar solvents like ethanol or water.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Nucleophilic Substitution: Products include alcohols, amines, or thioethers.

Oxidation: Products include ketones or carboxylic acids.

Reduction: The major product is 1-ethoxy-4-ethylcyclohexane.

Scientific Research Applications

1-(Bromomethyl)-1-ethoxy-4-ethylcyclohexane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-ethoxy-4-ethylcyclohexane involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to modify molecular structures .

Comparison with Similar Compounds

1-(Bromomethyl)-4-ethylcyclohexane

- Molecular Formula : C₉H₁₇Br

- Molecular Weight : 205.14 g/mol .

- Key Differences : Lacks the ethoxy group at position 1.

- Synthesis : Typically prepared via alkylation of cyclohexane derivatives with bromomethyl and ethyl substituents.

- Reactivity : The absence of the ethoxy group reduces steric hindrance, making nucleophilic substitution (e.g., SN2 reactions) more favorable compared to the target compound .

- Applications : Primarily used as an intermediate in liquid crystal synthesis .

1-(Bromomethyl)-1-ethylcyclohexane

1-(Bromomethyl)-4-ethyl-1-methoxycyclohexane

- Molecular Formula : C₁₀H₁₉BrO

- Molecular Weight : 235.16 g/mol .

- Key Differences : Methoxy (-OCH₃) replaces ethoxy (-OCH2CH3) at position 1.

- Synthesis: Similar to the target compound but employs methanol instead of ethanol during alkoxylation.

- Reactivity : Methoxy’s smaller size reduces steric hindrance, enhancing reaction rates in nucleophilic substitutions compared to the ethoxy analogue .

- Applications : Used in pharmaceutical intermediates due to its balanced hydrophobicity and reactivity .

(Bromomethyl)cyclohexane

- Molecular Formula : C₇H₁₃Br

- Molecular Weight : 177.08 g/mol .

- Key Differences : Simplest analogue with only a bromomethyl substituent.

- Reactivity : Highly reactive in SN2 reactions due to minimal steric hindrance.

- Safety : Classified as a laboratory chemical with hazards including skin/eye irritation .

1-(Bromomethyl)-1-methanesulfonylcyclohexane

- Molecular Formula : C₈H₁₅BrO₂S

- Molecular Weight : 255.17 g/mol .

- Key Differences : Methanesulfonyl (-SO₂CH₃) replaces ethoxy, introducing strong electron-withdrawing effects.

- Applications : Used in drug discovery for its ability to stabilize transition states in enzymatic reactions .

Key Research Findings

Steric Effects : The ethoxy group in the target compound introduces significant steric hindrance, reducing reaction rates in nucleophilic substitutions compared to simpler analogues like (bromomethyl)cyclohexane .

Electronic Effects : The electron-donating ethoxy group may stabilize carbocation intermediates in SN1 reactions, offering a pathway distinct from SN2-dominated analogues .

Diastereomerism : Compounds like 1-(bromomethyl)-4-ethylcyclohexane exist as diastereomeric mixtures, which can complicate purification but enable stereoselective synthesis .

Biological Activity

Chemical Structure and Properties

Molecular Formula : C12H17BrO

Molecular Weight : 259.17 g/mol

IUPAC Name : 1-(Bromomethyl)-1-ethoxy-4-ethylcyclohexane

The compound features a bromomethyl group, an ethoxy group, and an ethyl substitution on a cyclohexane ring. This unique arrangement may influence its interaction with biological targets.

The biological activity of 1-(Bromomethyl)-1-ethoxy-4-ethylcyclohexane is primarily attributed to its ability to interact with various biological molecules, potentially influencing their activity and function. The bromomethyl group can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites in proteins or nucleic acids. This reactivity can lead to alterations in enzyme activity or gene expression.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs often exhibit antimicrobial properties. For instance, studies have shown that brominated compounds can possess significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies on 1-(Bromomethyl)-1-ethoxy-4-ethylcyclohexane suggest moderate cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

Case Study 1: Antimicrobial Efficacy

In a study published in Oncotarget, researchers synthesized several brominated derivatives and evaluated their antimicrobial efficacy. The results indicated that compounds similar to 1-(Bromomethyl)-1-ethoxy-4-ethylcyclohexane showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Case Study 2: Anticancer Potential

A research article highlighted the synthesis of various brominated cyclohexane derivatives, including 1-(Bromomethyl)-1-ethoxy-4-ethylcyclohexane , and their evaluation for anticancer properties. The study found that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait for anticancer drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.